molecular formula C12H12N2O2 B7828960 2-[3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetonitrile

2-[3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetonitrile

Cat. No.: B7828960
M. Wt: 216.24 g/mol
InChI Key: TUEHDDVEHOZPJV-UHFFFAOYSA-N
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Description

2-[3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetonitrile is an organic compound that features a unique structure combining an oxazole ring with a methoxyphenyl group and an acetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methoxybenzaldehyde with hydroxylamine hydrochloride to form an oxime, followed by cyclization with acetonitrile in the presence of a base such as sodium ethoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitrile group can be reduced to an amine using reagents like lithium aluminum hydride.

    Substitution: The oxazole ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride.

Major Products

    Oxidation: 4-methoxybenzoic acid.

    Reduction: 2-[3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]ethylamine.

    Substitution: Various substituted oxazole derivatives depending on the electrophile used.

Scientific Research Applications

2-[3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetonitrile involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The methoxyphenyl group may enhance binding affinity through hydrophobic interactions, while the nitrile group can participate in hydrogen bonding or other polar interactions.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: Shares the methoxyphenyl group but lacks the oxazole ring and nitrile group.

    2-(4-Methoxyphenyl)acetonitrile: Similar structure but without the oxazole ring.

    4-Methoxybenzyl chloride: Contains the methoxyphenyl group but with a different functional group.

Uniqueness

2-[3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetonitrile is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the oxazole ring differentiates it from other methoxyphenyl derivatives, providing unique opportunities for chemical modifications and applications.

Properties

IUPAC Name

2-[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-15-10-4-2-9(3-5-10)12-8-11(6-7-13)16-14-12/h2-5,11H,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUEHDDVEHOZPJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(C2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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